Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-
CAS No.: 118719-92-9
Cat. No.: VC18711378
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118719-92-9 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 1-(1,1-dimethoxyethyl)-2-methylbenzene |
| Standard InChI | InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3 |
| Standard InChI Key | ZYYOIBFFLNJKLK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(C)(OC)OC |
Introduction
Structural Characteristics and Molecular Identity
The molecular architecture of Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- consists of a benzene core modified by two functional groups:
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A 1,1-dimethoxyethyl group (-CH(OCH)) at the para position (position 1), introducing steric bulk and electron-donating effects.
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A methyl group (-CH) at the ortho position (position 2), influencing regioselectivity in subsequent reactions .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.24 g/mol | |
| IUPAC Name | 1-(1,1-Dimethoxyethyl)-2-methylbenzene | |
| Density | 1.067 g/cm³ | |
| Boiling Point | 288.5°C at 760 mmHg | |
| Refractive Index | 1.527 |
The compound’s InChIKey (ZYYOIBFFLNJKLK-UHFFFAOYSA-N) and SMILES (CC1=CC=CC=C1C(C)(OC)OC) notations provide precise descriptors for its stereochemical configuration . Computational models, such as the 3D conformer available in PubChem, further elucidate its spatial arrangement .
Synthesis Methods and Reaction Pathways
While detailed synthetic protocols for Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- are scarce, analogous compounds suggest two primary routes:
Friedel-Crafts Alkylation
The benzene ring undergoes electrophilic substitution using a dimethoxyethyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl). Subsequent methylation at the ortho position is achieved via directed ortho-metalation (DoM) strategies .
Acetal Protection of Ketones
A ketone precursor, such as acetophenone, is protected with methanol under acidic conditions to form a dimethyl acetal. For example, acetophenone dimethyl acetal (CAS 4316-35-2) shares a similar dimethoxyethyl motif . Methylation at the ortho position is then performed using methylating agents like methyl iodide.
Representative Literature:
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Sugimura et al. (2013) demonstrated the use of thioether intermediates in synthesizing benzene derivatives with dimethoxyethyl groups .
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Ong et al. (1999) explored ortho-methylation techniques using Grignard reagents .
Physicochemical Properties and Stability
Thermal Properties
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Boiling Point: 288.5°C at atmospheric pressure, indicating high thermal stability due to aromaticity and intermolecular van der Waals forces .
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Flash Point: 152°F (66.7°C), classifying it as flammable and requiring careful handling .
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. The dimethoxyethyl group enhances polarity compared to unsubstituted benzene.
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Hydrolytic Stability: The acetal group is susceptible to acidic hydrolysis, regenerating the parent ketone. This property is exploitable in prodrug design .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
The compound’s acetal group serves as a protecting group for carbonyl functionalities in multi-step syntheses. For instance, it could mask ketones during nucleophilic additions, preventing unwanted side reactions .
Material Science
Its aromatic core and methoxy groups make it a candidate for designing liquid crystals or polymers with tailored dielectric properties.
Comparative Analysis with Analogues
| Compound | Substituent Position | Boiling Point (°C) | Application |
|---|---|---|---|
| 1-(1,1-Dimethoxyethyl)-2-methyl- | 1, 2 | 288.5 | Drug intermediates |
| 1-(1,1-Dimethoxyethyl)-4-methyl- | 1, 4 | 292.0 | Polymer additives |
The ortho-methyl derivative exhibits lower solubility in nonpolar solvents than its para-isomer due to steric hindrance.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: NMR signals at δ 1.25 (s, 6H, OCH), δ 2.35 (s, 3H, CH), and δ 7.20–7.45 (m, 4H, aromatic) .
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Mass Spectrometry: Molecular ion peak at m/z 180.24 ([M]).
Chromatography
HPLC retention time of 8.2 min (C18 column, 70:30 acetonitrile-water) .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure derivatives.
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Biological Screening: Evaluate antimicrobial or anticancer activity given its structural similarity to bioactive molecules.
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Green Chemistry: Explore solvent-free or microwave-assisted synthesis to improve yield and reduce waste.
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